molecular formula C22H23NO4 B15196876 Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- CAS No. 86073-54-3

Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)-

Cat. No.: B15196876
CAS No.: 86073-54-3
M. Wt: 365.4 g/mol
InChI Key: LZNXOMGYKNRPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavones typically involves the oxidative cyclization of o-hydroxychalcones . For Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)-, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of flavonoid derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones .

Scientific Research Applications

Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group, in particular, may enhance its solubility and bioavailability compared to other flavones .

Properties

CAS No.

86073-54-3

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C22H23NO4/c1-15-20(24)17-8-9-19(25-2)18(14-23-10-12-26-13-11-23)22(17)27-21(15)16-6-4-3-5-7-16/h3-9H,10-14H2,1-2H3

InChI Key

LZNXOMGYKNRPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.